(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H9F3OS and a molecular weight of 222.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a methylsulfane group attached to a benzene ring. It is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 3-methoxy-5-(trifluoromethyl)phenylboronic acid with methylsulfane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with various biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but contains a sulfone group instead of a sulfane group.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Uniqueness
(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both a methoxy and a trifluoromethyl group on the benzene ring, along with the methylsulfane group, makes it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9F3OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-methoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3 |
InChI Key |
IBPNVWCDFSNZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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